薄荷呋喃

描述

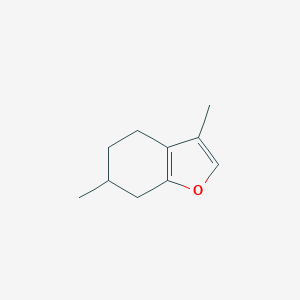

Menthofuran is an organic compound found in a variety of essential oils, including that of pennyroyal (Mentha pulegium) and peppermint (Mentha piperita). It is a highly toxic compound and is believed to be the primary toxin in pennyroyal responsible for its potentially fatal effects. Menthofuran is produced biosynthetically from pulegone by the enzyme menthofuran synthase .

科学研究应用

Menthofuran has several applications in scientific research:

作用机制

Target of Action

Menthofuran, an organic compound found in various essential oils, is known to primarily target the cytochrome P450 (CYP) enzyme, specifically CYP2A6 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.

Mode of Action

Menthofuran interacts with its target, CYP2A6, by acting as an inhibitor . This means it binds to the enzyme and reduces its activity. This interaction leads to changes in the metabolic processes within the body, particularly those involving the breakdown of certain substances.

Biochemical Pathways

Menthofuran is a metabolite of pulegone, another compound found in mint plants . It is produced biosynthetically from pulegone by the enzyme menthofuran synthase . The inhibition of CYP2A6 by menthofuran can affect various biochemical pathways, particularly those involving the metabolism of drugs and other xenobiotics.

Pharmacokinetics

Upon ingestion, menthofuran is metabolically activated to chemically reactive intermediates that are hepatotoxic . This suggests that the compound undergoes metabolism (biotransformation) in the liver, which can influence its bioavailability.

Result of Action

The primary result of menthofuran’s action is its potential hepatotoxicity. It is believed to be the primary toxin in pennyroyal responsible for its potentially fatal effects . Menthofuran may deplete glutathione levels, leaving hepatocytes vulnerable to free radical damage . Additionally, it has been found to have gastroprotective activity against ethanol-, indomethacin-, and ischemia/reperfusion-induced ulcers .

Action Environment

The action of menthofuran can be influenced by various environmental factors. For instance, the production of menthofuran in mint plants can vary depending on environmental conditions . Furthermore, the metabolism and toxicity of menthofuran in the body can be affected by factors such as the individual’s health status and the presence of other substances that can interact with CYP2A6 .

生化分析

Biochemical Properties

Menthofuran is produced biosynthetically from pulegone by the enzyme menthofuran synthase . This enzyme converts pulegone to menthofuran, indicating a direct interaction between the enzyme and menthofuran . Menthofuran is also a metabolite of pulegone . Both in vitro and in vivo studies have found the pulegone metabolite menthofuran to be an inhibitor of CYP2A6 .

Cellular Effects

Menthofuran has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to cause a rapid degradation of microtubules and a remodeling of actin filaments in response to carvone and, to a milder extent, to menthofuran . This cytoskeletal response is followed by cell death .

Molecular Mechanism

Menthofuran is a potent, mechanism-based inactivator of human liver cytochrome P450 (CYP or P450) 2A6 . It causes a time- and concentration-dependent loss of CYP2A6 activity . This suggests that menthofuran exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of menthofuran have been observed to change over time. For example, in a study on the gastroprotective effect of menthofuran on experimentally induced gastric lesions in rodents, menthofuran was found to have a significant effect on the reduction of malondialdehyde (MDA) levels and myeloperoxidase (MPO) activity over time .

Dosage Effects in Animal Models

In animal models, the effects of menthofuran have been observed to vary with different dosages. For instance, menthofuran delayed gastric emptying at oral doses of 25, 50, and 100 mg/kg in the experimental model of phenol red . It also reduced the intestinal transit at oral doses of 50 and 100 mg/kg .

Metabolic Pathways

Menthofuran is involved in the metabolic pathway that converts pulegone to menthofuran . This pathway involves the enzyme menthofuran synthase, which converts pulegone to menthofuran .

Subcellular Localization

The biosynthesis of mint monoterpenes, which includes menthofuran, primarily takes place in glandular trichomes and involves various subcellular structures, such as plastids, mitochondria, and the endoplasmic reticulum .

准备方法

Synthetic Routes and Reaction Conditions: Menthofuran can be synthesized from 5-methylcyclohexane-1,3-dione and allenyldimethylsulfonium bromide in two steps via a furannulation strategy consisting of enolate addition and rearrangement . Another method involves the epoxidation of isopulegol to form isopulegol epoxide, which is then oxidized to form isopulegone epoxide. This intermediate can be cyclodehydrated to form menthofuran .

Industrial Production Methods: Industrial production of menthofuran often involves the extraction from essential oils of peppermint and pennyroyal. The menthofuran content in these oils can vary significantly, with some peppermint varieties containing up to 25% menthofuran .

化学反应分析

Types of Reactions: Menthofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Menthofuran can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction of menthofuran can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Oxidation of menthofuran can lead to the formation of menthofuran epoxide.

Reduction: Reduction can yield menthofuran alcohols.

Substitution: Halogenated derivatives of menthofuran are common products of substitution reactions.

相似化合物的比较

Pulegone: A precursor to menthofuran, pulegone is also found in essential oils and has similar toxicological properties.

Menthone: Another compound found in peppermint oil, menthone has a different aroma profile and is less toxic compared to menthofuran.

Menthol: The primary component of peppermint oil, menthol has a cooling effect and is widely used in medicinal and cosmetic products.

Uniqueness of Menthofuran: Menthofuran is unique due to its high toxicity and its significant contribution to the aroma of peppermint oil. Unlike menthol and menthone, menthofuran is primarily studied for its toxicological effects and its role in liver damage .

生物活性

Menthofuran is a monoterpenoid compound primarily found in various species of mint, particularly Mentha longifolia. Its biological activities have garnered interest due to its potential therapeutic effects and mechanisms of action. This article explores the biological activity of menthofuran, focusing on its pharmacological properties, toxicological implications, and underlying biochemical mechanisms.

Menthofuran is characterized by its furan ring structure, which contributes to its unique biological properties. It is commonly extracted from mint oils and has been identified as a significant component in the essential oils of various mint species. The compound is known for its complex metabolic pathways, particularly its conversion from pulegone, another monoterpene.

1. Gastroprotective Activity

Recent studies have highlighted the gastroprotective effects of menthofuran. In experiments involving rats, menthofuran demonstrated significant antiulcerogenic activity against gastric ulcers induced by ethanol, indomethacin, and ischemia/reperfusion. The mechanisms involved include:

- Inhibition of Gastric Acid Secretion : Menthofuran exhibits antisecretory properties that reduce gastric acid secretion.

- Antioxidant Activity : It enhances catalase activity and increases non-protein sulfhydryl (NPSH) content, which protects gastric mucosa from oxidative stress.

- Reduction of Inflammatory Markers : Menthofuran treatment resulted in decreased myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels, indicating reduced inflammation and lipid peroxidation in gastric tissues .

2. Cytotoxicity and Hepatotoxicity

While menthofuran has therapeutic potential, it also poses risks regarding liver toxicity. Studies indicate that menthofuran can lead to hepatotoxic effects when administered at high doses. The toxicological profile includes:

- Metabolic Activation : Menthofuran is metabolized by cytochrome P450 enzymes (CYP2E1, CYP1A2) to reactive metabolites that can covalently bind to cellular macromolecules, leading to liver damage .

- Clinical Manifestations : Reports have documented cases of hepatotoxicity associated with menthofuran exposure, including symptoms such as jaundice and elevated liver enzymes .

The biological activity of menthofuran is mediated through several biochemical pathways:

- Transcriptional Regulation : Research indicates that menthofuran influences the transcriptional regulation of essential oil biosynthesis in peppermint by modulating the expression of genes involved in monoterpene synthesis .

- Reactive Metabolite Formation : The bioactivation process generates reactive metabolites that can interact with cellular components, potentially leading to toxicity. Notably, γ-ketoenal derivatives formed during metabolism are implicated in hepatotoxic effects .

Case Studies

Several studies have documented the biological activity of menthofuran:

- A study conducted on rats demonstrated that administration of menthofuran at a dose of 2 g/kg resulted in significant gastroprotective effects without acute toxicity, suggesting a favorable safety profile for gastrointestinal applications .

- Another investigation revealed that high levels of menthofuran could lead to liver failure in animal models, emphasizing the need for careful dosage consideration when utilizing this compound therapeutically .

Summary Table of Biological Activities

属性

IUPAC Name |

3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWKXXYGDYYFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025534 | |

| Record name | Menthofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bluish liquid, odour similar to that of menthol | |

| Record name | Menthofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

80.00 to 82.00 °C. @ 13.00 mm Hg | |

| Record name | (R)-Menthofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Menthofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.970 | |

| Record name | Menthofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

494-90-6, 17957-94-7 | |

| Record name | Menthofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHOFURAN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK024V9U3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Menthofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86.00 °C. @ 760.00 mm Hg | |

| Record name | (R)-Menthofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。